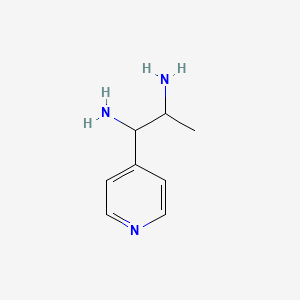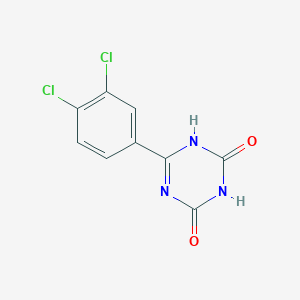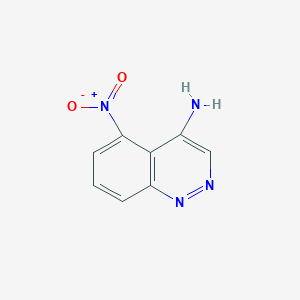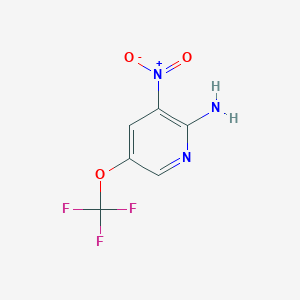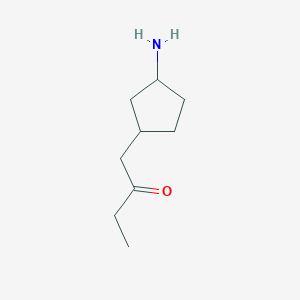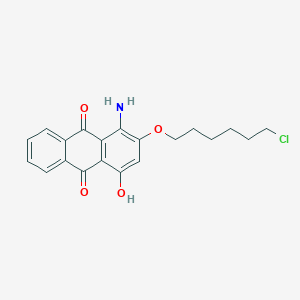
1-Amino-2-((6-chlorohexyl)oxy)-4-hydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-((6-chlorohexyl)oxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes an anthracene core substituted with amino, hydroxy, and chlorohexyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-((6-chlorohexyl)oxy)-4-hydroxyanthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives. The key steps include:
Nitration: Introduction of a nitro group to the anthracene core.
Reduction: Conversion of the nitro group to an amino group.
Hydroxylation: Introduction of a hydroxy group at the desired position.
Alkylation: Attachment of the 6-chlorohexyl group via an ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-2-((6-chlorohexyl)oxy)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: The chlorohexyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a quinone derivative.
Applications De Recherche Scientifique
1-Amino-2-((6-chlorohexyl)oxy)-4-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its anthracene core.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1-Amino-2-((6-chlorohexyl)oxy)-4-hydroxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds with target molecules, while the chlorohexyl group can enhance lipophilicity, aiding in membrane penetration.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-2-hydroxyanthracene-9,10-dione: Lacks the chlorohexyl group, making it less lipophilic.
2-((6-Chlorohexyl)oxy)-4-hydroxyanthracene-9,10-dione: Lacks the amino group, affecting its hydrogen bonding capability.
Uniqueness
1-Amino-2-((6-chlorohexyl)oxy)-4-hydroxyanthracene-9,10-dione is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorohexyl group enhances its lipophilicity, making it more effective in penetrating biological membranes compared to similar compounds.
Propriétés
Numéro CAS |
28859-66-7 |
|---|---|
Formule moléculaire |
C20H20ClNO4 |
Poids moléculaire |
373.8 g/mol |
Nom IUPAC |
1-amino-2-(6-chlorohexoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H20ClNO4/c21-9-5-1-2-6-10-26-15-11-14(23)16-17(18(15)22)20(25)13-8-4-3-7-12(13)19(16)24/h3-4,7-8,11,23H,1-2,5-6,9-10,22H2 |
Clé InChI |
SCWNPKQYPKTZBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCCCCCCl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B13148596.png)

![1,3,5-Triazine-2,4(1H,3H)-dione, 6-[4-(dimethylamino)phenyl]dihydro-](/img/structure/B13148603.png)
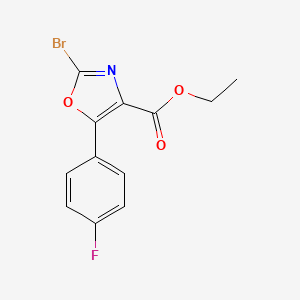
![2-(5-((2,4-Dimethoxybenzyl)amino)-2,2-difluoro-[1,3]dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-8-yl)ethanol](/img/structure/B13148615.png)

